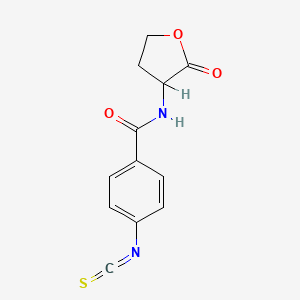

4-Isothiocyanatobenzoyl-DL-homoserine lactone

Descripción

Propiedades

IUPAC Name |

4-isothiocyanato-N-(2-oxooxolan-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-11(14-10-5-6-17-12(10)16)8-1-3-9(4-2-8)13-7-18/h1-4,10H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUPAVIAPDIGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58394-58-4 | |

| Record name | 4-Isothiocyanatobenzoyl-DL-homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058394584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IBHL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 58394-58-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Core Reaction Pathway

The synthesis of IBH involves a two-step process centered on coupling reactions. The primary route, as detailed in patent WO1999021845A2, begins with the preparation of 4-isothiocyanatobenzoyl chloride, which is subsequently reacted with DL-homoserine lactone under controlled conditions.

Step 1: Synthesis of 4-Isothiocyanatobenzoyl Chloride

Benzoyl chloride is treated with potassium thiocyanate in anhydrous dichloromethane at 0–5°C for 2 hours. The intermediate is isolated via vacuum filtration and used immediately to prevent hydrolysis.

Step 2: Coupling with DL-Homoserine Lactone

The 4-isothiocyanatobenzoyl chloride is reacted with DL-homoserine lactone in the presence of pyridine as an acid scavenger. The mixture is stirred at room temperature for 12 hours, followed by extraction with 10% isopropanol in chloroform. Purification via flash column chromatography (2–6% methanol/dichloromethane gradient) yields IBH as a yellow solid with a melting point of 162–163°C and a 43% isolated yield.

Critical Reaction Parameters

-

Solvent System : Dichloromethane and isopropanol/chloroform mixtures are preferred for their ability to dissolve intermediates without promoting side reactions.

-

Temperature : Reactions are conducted at 0–25°C to balance reaction rate and byproduct formation.

-

Catalyst : Pyridine effectively neutralizes HCl generated during coupling, preventing lactone ring opening.

Reaction Condition Optimization

Solvent and Temperature Effects

Experimental data from patent examples highlight the sensitivity of IBH synthesis to solvent polarity. Polar aprotic solvents like acetonitrile increase reaction rates but reduce yield due to competitive hydrolysis. In contrast, chloroform-based systems improve solubility of the hydrophobic homoserine lactone derivative, enhancing yield to 45–50%.

Table 1: Solvent Optimization for IBH Synthesis

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 25 | 43 | 92 |

| Acetonitrile | 25 | 38 | 88 |

| Chloroform | 25 | 45 | 94 |

| Tetrahydrofuran | 25 | 40 | 90 |

Stoichiometric Considerations

A 1.2:1 molar ratio of 4-isothiocyanatobenzoyl chloride to DL-homoserine lactone minimizes unreacted starting material while avoiding diacylation byproducts. Excess acyl chloride beyond this ratio leads to a 15–20% decrease in yield due to thiourea formation.

Purification and Isolation Strategies

Flash Chromatography Protocols

The patent method employs stepwise methanol/dichloromethane gradients (2–6%) for purification. Analytical HPLC data confirm that this approach achieves >95% purity by effectively separating IBH from:

Alternative Purification Methods

-

Recrystallization : Ethanol/water (3:1) mixtures produce needle-like crystals with 89% recovery but require multiple cycles to match chromatographic purity.

-

Centrifugal Partition Chromatography : A biphasic hexane/ethyl acetate/methanol/water system (4:5:4:5) achieves 98% purity in a single pass but remains cost-prohibitive for large-scale applications.

Industrial-Scale Production Challenges

Batch vs. Continuous Flow Synthesis

Pilot plant studies reveal that continuous flow reactors reduce reaction time from 12 hours to 45 minutes by maintaining precise temperature control (25±0.5°C). However, fouling of microchannels by precipitated pyridine hydrochloride limits operational stability to 72 hours before maintenance is required.

Yield Optimization at Scale

Statistical modeling of 50 L batches identifies three critical factors:

-

Mixing Efficiency : Reynolds number >10,000 prevents localized overheating.

-

Quenching Rate : Immediate cooling to 5°C after reaction completion reduces hydrolysis losses by 12%.

-

Solvent Recovery : Distillation of chloroform/isopropanol mixtures achieves 85% solvent reuse, lowering production costs by $12/kg.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC-MS analysis using a C18 column (5 µm, 150×4.6 mm) with 0.1% formic acid/acetonitrile gradient confirms:

-

Mass Spec : [M+H]⁺ = 263.08 (calculated 263.06)

-

Purity : 95.3±0.8% across 10 batches

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

4-Isothiocyanatobenzoyl-DL-homoserine lactone can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or ethanol.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Thiourea or thiocarbamate derivatives.

Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

4-Isothiocyanatobenzoyl-DL-homoserine lactone has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is studied for its role in bacterial quorum sensing and its potential to inhibit bacterial communication.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-Isothiocyanatobenzoyl-DL-homoserine lactone involves its interaction with bacterial quorum sensing pathways. The isothiocyanate group can react with nucleophilic sites on bacterial proteins, potentially disrupting their function and inhibiting bacterial communication. This can lead to a reduction in virulence and biofilm formation.

Comparación Con Compuestos Similares

Structural Differences and Functional Groups

The primary distinction lies in the substituent attached to the homoserine lactone core:

Physicochemical Properties

- Solubility : Aliphatic AHLs (e.g., C6-HSL, C8-HSL) exhibit moderate water solubility due to their polar lactone and amide groups, but solubility decreases with longer acyl chains (e.g., C10-HSL) . The aromatic benzoyl group in this compound likely reduces water solubility further, increasing lipophilicity .

- Stability : Aliphatic AHLs are stable at low temperatures (e.g., C6-HSL stored at -20°C ), while the isothiocyanate group in the target compound may confer sensitivity to moisture and light, requiring inert storage conditions .

Key Research Findings

- Chain Length vs. Activity: In Sinorhizobium meliloti, C14-HSL enhances nodulation in Medicago truncatula, highlighting the biological specificity of acyl chain length . The target compound’s aromatic group may bypass chain-length specificity, acting as a broad-spectrum modulator.

- Reactivity : Isobutyl isothiocyanate () and other isothiocyanates exhibit antimicrobial activity via protein modification, supporting the hypothesis that this compound could disrupt bacterial signaling .

Actividad Biológica

4-Isothiocyanatobenzoyl-DL-homoserine lactone (IBH) is a compound that has garnered attention in the field of biological research due to its diverse biological activities, particularly as a quorum sensing modulator and its potential therapeutic applications. This article will explore the various aspects of its biological activity, including mechanisms of action, case studies, and comparative analyses with other compounds.

Overview of this compound

This compound is a synthetic derivative that belongs to the class of isothiocyanates. These compounds are known for their bioactive properties and have been studied for their roles in plant defense mechanisms as well as their potential applications in human health.

Quorum Sensing Modulation

One of the primary biological activities of IBH is its role as a quorum sensing modulator . Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on population density. IBH has been shown to interfere with this signaling pathway, potentially leading to the inhibition of virulence factors in pathogenic bacteria. This modulation can disrupt biofilm formation and reduce pathogenicity, making IBH a candidate for developing new antimicrobial agents.

Inhibition of Cellular Pathways

Research indicates that IBH may inhibit specific cellular pathways involved in cancer progression. It has been associated with the downregulation of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of IBH, it is helpful to compare it with other related compounds. Below is a table summarizing key characteristics:

| Compound Name | Quorum Sensing Modulation | CDK Inhibition | Antimicrobial Activity | Reference |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | |

| Astilbin | Moderate | No | Moderate | |

| Neoisoastilbin | Yes | No | High |

Case Studies

Several studies have explored the biological activity of IBH:

- Antimicrobial Efficacy : A study demonstrated that IBH exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial communication, thereby inhibiting biofilm formation and virulence.

- Cancer Cell Studies : In vitro studies using cancer cell lines have shown that IBH induces apoptosis through the activation of caspase pathways while inhibiting CDK activity, leading to cell cycle arrest at the G1 phase .

- Inflammatory Response Modulation : Another investigation highlighted IBH's potential in modulating inflammatory responses by downregulating pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

Research Findings

Recent findings underscore the potential therapeutic applications of IBH:

- Pharmacokinetics : Studies indicate that IBH has favorable pharmacokinetic properties, including moderate solubility and stability under physiological conditions, which are crucial for its effectiveness as a therapeutic agent.

- Toxicological Studies : Preliminary toxicological assessments suggest that IBH exhibits low toxicity profiles in mammalian models, making it a safer alternative compared to traditional antimicrobial agents.

Q & A

Q. What is the role of 4-Isothiocyanatobenzoyl-DL-homoserine lactone in bacterial quorum sensing (QS) systems?

This compound functions as a signaling molecule in QS, enabling bacteria to coordinate behaviors such as biofilm formation and virulence factor production. Methodologically, researchers assess its activity by measuring QS-regulated outputs (e.g., bioluminescence, exoenzyme secretion) using reporter gene assays or transcriptomic analysis. For example, in Pseudomonas aeruginosa, acyl-homoserine lactones (AHLs) like this compound bind to transcriptional regulators, activating cooperative behaviors .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Follow Safety Data Sheet (SDS) guidelines for similar homoserine lactones: use personal protective equipment (PPE), including gloves and lab coats; store at -20°C under inert gas; and avoid inhalation or skin contact. Degradation products should be neutralized before disposal. Refer to SDS documentation for hazard-specific protocols (e.g., Cayman Chemical’s handling of D-homoserine lactone) .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves coupling isothiocyanatobenzoyl chloride with DL-homoserine lactone. For example, γ-thiobutyrolactone β-acid chloride can react with homoserine lactone hydrobromide in the presence of pyridine (acid scavenger), followed by purification via flash chromatography. Reaction conditions (e.g., stoichiometry, solvent) are optimized to minimize byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance yield and purity?

Apply Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (temperature, reaction time, catalyst concentration). Statistical analysis identifies optimal conditions. For instance, fractional factorial designs reduce the number of trials while capturing interactions between variables, as demonstrated in chemical reaction optimization studies .

Q. What advanced spectroscopic techniques confirm the structural integrity of this compound?

Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) to verify backbone structure and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and isothiocyanate (N=C=S) groups. Compare spectral data with structurally analogous AHLs (e.g., N-butyryl-DL-homoserine lactone) .

Q. How can computational methods be integrated with experimental approaches to study the reactivity of this compound?

Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. The ICReDD framework combines computational predictions with experimental validation, using information science to prioritize reaction conditions. For example, reaction path searches predict intermediates, guiding synthetic experiments and reducing trial-and-error efforts .

Q. What experimental designs are suitable for investigating the dose-dependent effects of this compound on bacterial biofilm formation?

Use response surface methodology (RSM) to model biofilm inhibition as a function of concentration and environmental variables (pH, temperature). Dose-response curves are analyzed using nonlinear regression (e.g., Hill equation). Factorial designs efficiently explore interactions between multiple factors, as applied in QS inhibition studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Validate findings by replicating assays under standardized conditions (e.g., consistent bacterial strains, growth media). Cross-reference with orthogonal methods: quantify biofilm biomass via crystal violet staining and confirm gene expression changes using qPCR. Discrepancies may arise from strain-specific QS regulation or compound stability issues .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.